4-(Dimethylamino)butan-1-ol chemical properties and structure
4-(Dimethylamino)butan-1-ol chemical properties and structure
An In-depth Technical Guide to 4-(Dimethylamino)butan-1-ol: Chemical Properties, Structure, and Applications
Introduction
4-(Dimethylamino)butan-1-ol is an organic compound featuring both an amine and an alcohol functional group. This bifunctionality makes it a valuable intermediate in various chemical syntheses, particularly in the production of pharmaceuticals and other fine chemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical methodologies for researchers, scientists, and professionals in drug development.
Chemical Structure
4-(Dimethylamino)butan-1-ol consists of a four-carbon butane chain. A hydroxyl (-OH) group is attached to the first carbon atom (C1), making it a primary alcohol. A dimethylamino (-N(CH₃)₂) group is attached to the fourth carbon atom (C4), classifying it as a tertiary amine.
Key Structural Features:
-
Tertiary Amine Group: The nitrogen atom is bonded to two methyl groups and one carbon of the butyl chain. This group imparts basic properties to the molecule.
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Primary Alcohol Group: The hydroxyl group is attached to a terminal carbon atom. This group can undergo typical alcohol reactions such as oxidation and esterification.
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Flexible Butyl Chain: The four-carbon chain provides a flexible spacer between the two functional groups.
The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom) influences its physical properties, such as its solubility.
Chemical and Physical Properties
The physicochemical properties of 4-(Dimethylamino)butan-1-ol are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [3][4][5] |
| Molecular Weight | 117.19 g/mol | [3][6] |
| IUPAC Name | 4-(dimethylamino)butan-1-ol | [2][3] |
| CAS Number | 13330-96-6 | [3][4][5] |
| Melting Point | -30 °C | [4][5] |
| Boiling Point | 147 °C | [4][5] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Pungent | [4][5] |
| Solubility | Soluble in water and most organic solvents. | [4][5] |
| InChI Key | QCTOLMMTYSGTDA-UHFFFAOYSA-N | [3][6] |
| SMILES | CN(C)CCCCO | [6] |
Synthesis
A common method for the preparation of 4-(Dimethylamino)butan-1-ol is through the reaction of 1,4-butanediol with dimethylamine.[4][5]
Experimental Protocol: Synthesis of 4-(Dimethylamino)butan-1-ol
Materials:
-
1,4-butanediol
-
Dimethylamine
-
Reaction flask equipped with a stirrer, heating mantle, and condenser
-
Distillation apparatus
Procedure:
-
Charge the reaction flask with 1,4-butanediol.
-
Gradually add dimethylamine to the 1,4-butanediol with continuous stirring.
-
Heat the reaction mixture while ensuring thorough mixing.
-
After the reaction is complete, subject the mixture to steam distillation.
-
Rectify the distillate to obtain the pure 4-(Dimethylamino)butan-1-ol product.[4][5]
Spectroscopic and Chromatographic Analysis
The identity and purity of 4-(Dimethylamino)butan-1-ol can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the methyl groups on the nitrogen, the methylene groups of the butyl chain, and the proton of the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the different carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 4-(Dimethylamino)butan-1-ol would exhibit characteristic absorption bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.
-
C-H stretching vibrations in the 2800-3000 cm⁻¹ region.
-
C-N stretching around 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 117.19 g/mol .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can be employed to assess the purity of 4-(Dimethylamino)butan-1-ol. A suitable method would involve a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic acid for MS compatibility.[7]
Experimental Protocol: General Analytical Workflow
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Spectroscopic Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Obtain an IR spectrum.
-
Perform mass spectrometry to confirm the molecular weight.
-
-
Chromatographic Analysis:
-
Inject the sample into an HPLC system to determine purity and identify any impurities.
-
Applications
4-(Dimethylamino)butan-1-ol is primarily used as a chemical intermediate in organic synthesis.[2] Its bifunctional nature allows it to be a versatile building block for the synthesis of more complex molecules, including:
-
Pharmaceuticals: It can be a precursor in the synthesis of various active pharmaceutical ingredients.
-
Surfactants and Emulsifiers: The amino alcohol structure is useful in creating emulsifying agents.[2]
-
Corrosion Inhibitors: Amino alcohols are used to maintain alkalinity in boiling water systems to prevent corrosion.[2]
-
Coating Applications: It can be used in polymer applications to improve the solubility of other components and act as a pigment dispersant.[2]
Safety and Handling
4-(Dimethylamino)butan-1-ol is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][8] It is also a combustible liquid.[9]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield when handling this chemical.[4][5][8]
-
Ventilation: Use in a well-ventilated area to avoid inhaling vapors.[4][5]
-
Handling: Avoid contact with skin and eyes.[4][5] In case of contact, immediately flush the affected area with plenty of water.[8]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[9]
Conclusion
4-(Dimethylamino)butan-1-ol is a valuable bifunctional molecule with applications as a chemical intermediate in various fields, notably in the synthesis of pharmaceuticals. A thorough understanding of its chemical and physical properties, as well as appropriate handling procedures, is essential for its safe and effective use in research and development. The synthetic and analytical methods outlined in this guide provide a framework for the preparation and characterization of this important compound.
References
- 1. 4-Dimethylamino-1-butanol [myskinrecipes.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 4-(Dimethylamino)butan-1-ol | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 4-(二甲氨基)-1-丁醇 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-(Dimethylamino)butan-1-ol | SIELC Technologies [sielc.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
